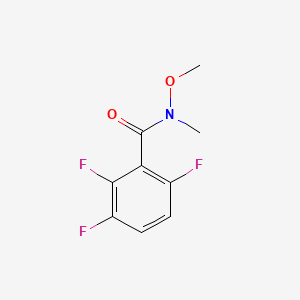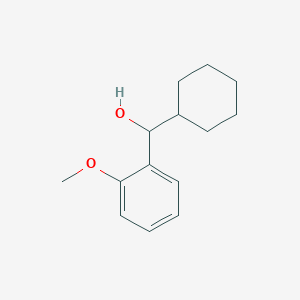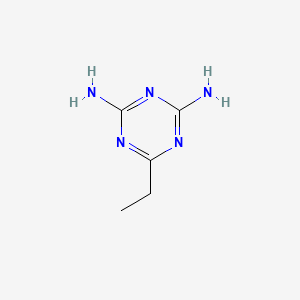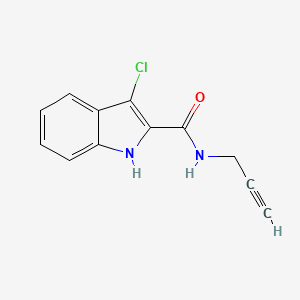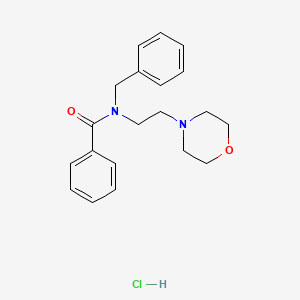
Pomalidomide-C6-I TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-C6-I TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based CRBN ligand and linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, making it a valuable tool in biomedical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Pomalidomide-C6-I TFA involves the synthesis of heterobifunctional pomalidomide conjugates. Current methods for the preparation of these conjugates often rely on strategies that ensure high yield and minimal byproducts . One approach involves the use of secondary amines, which consistently afford greater yields than primary amines . Additionally, a continuous flow synthesis method has been developed, which allows for a multi-step process to be carried out efficiently and safely .
Industrial Production Methods: Industrial production of this compound typically involves a multi-step continuous flow synthesis. This method is preferred due to its reliability, reproducibility, and efficiency in producing high yields of the compound . The process involves dissolving pomalidomide in an organic solvent, adding an anti-solvent, and isolating the pure compound .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-C6-I TFA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reactions are typically carried out at temperatures ranging from ambient to 80°C .
Major Products Formed: The major products formed from the reactions involving this compound include various pomalidomide-linker conjugates, which are used in the development of protein degrader libraries .
Scientific Research Applications
Pomalidomide-C6-I TFA has a wide range of scientific research applications. It is primarily used in the field of PROTAC technology to facilitate the targeted degradation of specific proteins. This makes it a valuable tool in drug development, particularly for the treatment of diseases such as multiple myeloma . Additionally, the intrinsic fluorescence of pomalidomide can be utilized for imaging applications, allowing researchers to assess cellular penetration of degrader candidates .
Mechanism of Action
Pomalidomide-C6-I TFA exerts its effects by binding to the CRBN ligand, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins . The compound enhances T cell and natural killer cell-mediated immunity, inhibits the proliferation of tumor cells, and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Pomalidomide-C6-I TFA include thalidomide, lenalidomide, and other pomalidomide derivatives . These compounds are also used in PROTAC technology and have similar mechanisms of action.
Uniqueness: this compound is unique due to its specific design as a ligand-linker conjugate for use in PROTAC technology. This design allows for the targeted degradation of specific proteins, making it a valuable tool in drug development and biomedical research .
Properties
Molecular Formula |
C21H23F3IN3O6 |
|---|---|
Molecular Weight |
597.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(6-iodohexylamino)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H22IN3O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11H2,(H,22,24,25);(H,6,7) |
InChI Key |
RRHHAHXUMGXGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCI.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)



![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)



